molecular formula C5H7NO B1362471 4,5-Dimethyloxazole CAS No. 20662-83-3

4,5-Dimethyloxazole

Cat. No.: B1362471
CAS No.: 20662-83-3
M. Wt: 97.12 g/mol
InChI Key: YVORRVFKHZLJGZ-UHFFFAOYSA-N
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Description

4,5-Dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H7NO. It belongs to the class of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the oxazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyloxazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diketones with ammonia or amines can lead to the formation of oxazole derivatives, including this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal catalysts to enhance reaction efficiency and yield. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution can introduce various substituents at the 4 and 5 positions .

Mechanism of Action

The mechanism of action of 4,5-dimethyloxazole involves its interaction with specific molecular targets and pathways. For instance, in neuroscience research, it affects glutamatergic neurotransmission by inhibiting glutamate responses. This action is significant in studies related to excitotoxic neurodegenerative conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-5(2)7-3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVORRVFKHZLJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174703
Record name 4,5-Dimethyloxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-83-3
Record name 4,5-Dimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20662-83-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyloxazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-1,3-oxazole
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Record name 4,5-Dimethyloxazole
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 2-substituted 4,5-dimethyloxazoles?

A1: One method involves the simultaneous reduction and regioselective chlorination of unstable N-oxides using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction produces 2-(1-chloroalkyl)-4,5-dimethyloxazoles in high yields []. Subsequent dehydrochlorination using potassium hydroxide leads to the formation of (E)-2-alkenyl-4,5-dimethyloxazoles [].

Q2: How does the reactivity of 2-isopropenyl-5-butoxyoxazole differ from 2-isopropenyl-4,5-dimethyloxazole in polymerization reactions?

A2: While 2-isopropenyl-4,5-dimethyloxazole readily undergoes homopolymerization and copolymerization with styrene, 2-isopropenyl-5-butoxyoxazole exhibits different behavior []. It acts as an inhibitor for styrene homopolymerization and preferentially forms a dimeric adduct with α,α-azobis-isobutyronitrile (AIBN) []. This difference in reactivity highlights the significant impact of substituents on the oxazole ring.

Q3: Can 4,5-dimethyloxazole be incorporated into metal complexes?

A3: Yes, this compound can act as a ligand in metal complexes. For example, it forms a stable monomeric tantalum(V) complex with the formula Ta(OiPr)4(this compound-TFP), where TFP represents trifluoropropenol []. This complex, along with other similar heteroleptic tantalum(V) complexes containing β-heteroarylalkenolates, has potential applications as a precursor for the deposition of tantalum pentoxide (Ta2O5) films due to its enhanced stability and volatility [].

Q4: Are there any studies on the analytical characterization of this compound derivatives?

A4: While specific analytical methods are not detailed within the provided abstracts, techniques like nuclear magnetic resonance (NMR) spectroscopy are mentioned in the context of byproduct analysis during thermal decomposition studies of tantalum complexes containing this compound derivatives []. This suggests that NMR is likely employed for structural elucidation and characterization.

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